N-(2,2-dimethoxyethyl)quinazolin-4-amine is a chemical compound classified under the quinazoline derivatives, which are known for their diverse biological activities. Quinazolines are heterocyclic compounds that consist of two fused aromatic rings, and they have garnered attention in medicinal chemistry due to their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities. The specific compound N-(2,2-dimethoxyethyl)quinazolin-4-amine features a dimethoxyethyl substituent that may enhance its solubility and bioavailability, making it a subject of interest in drug development.
The compound is derived from quinazoline, a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. It belongs to the broader class of amines due to the presence of an amino group attached to the quinazoline structure. Quinazolines can be synthesized through various methods, including cyclization reactions involving appropriate precursors such as anilines and carbonyl compounds .
The synthesis of N-(2,2-dimethoxyethyl)quinazolin-4-amine typically involves several key steps:
N-(2,2-dimethoxyethyl)quinazolin-4-amine has a molecular formula of and a molecular weight of approximately 250.30 g/mol. The structural representation includes:
The structural characteristics can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm functional groups and molecular connectivity.
N-(2,2-dimethoxyethyl)quinazolin-4-amine can participate in various chemical reactions typical for amines and heterocycles:
These reactions are significant for modifying the compound's structure to improve its efficacy or selectivity in biological applications.
The mechanism of action for N-(2,2-dimethoxyethyl)quinazolin-4-amine is largely dependent on its interactions at the molecular level with biological targets:
Quantitative data on binding affinities and inhibition constants would provide further insights into their mechanisms.
N-(2,2-dimethoxyethyl)quinazolin-4-amine exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may vary based on pH and temperature.
N-(2,2-dimethoxyethyl)quinazolin-4-amine has potential applications in several scientific fields:
The quinazoline nucleus represents a privileged scaffold in medicinal chemistry, with N-(2,2-dimethoxyethyl)quinazolin-4-amine demonstrating how strategic substituent modifications can profoundly influence molecular properties. This compound features a dimethoxyethyl side chain instead of the traditional aromatic or simple alkyl groups at the 4-amino position, presenting a case study in bioisosteric rational design.
Table 1: Key Structural Features of N-(2,2-dimethoxyethyl)quinazolin-4-amine
Feature | Description | Chemical Significance |
---|---|---|
Core Structure | Quinazolin-4-amine | Planar aromatic system enabling π-stacking interactions |
N4 Substituent | 2,2-Dimethoxyethyl group | Flexible alkoxy chain with ketal functionality |
SMILES Representation | COC(OC)CNC1=NC=NC2=CC=CC=C12 | Standardized molecular notation |
Molecular Formula | C₁₂H₁₅N₃O₂ | Defines elemental composition |
InChI Key | KICFIFLWEBCAOD-UHFFFAOYSA-N | Unique molecular identifier |
The dimethoxyethyl group serves as a critical bioavailability-enhancing element in this quinazoline derivative. This substituent replaces conventional aromatic rings (common in kinase inhibitors like gefitinib) with a polar, non-aromatic chain. The ketal functionality (–CH(OCH₃)₂) introduces significant polarity and hydrogen-bonding capacity without imparting excessive hydrophilicity. This balance is crucial for passive membrane permeation while maintaining sufficient solubility to prevent precipitation in biological fluids—a common limitation of N-arylquinazoline derivatives. Furthermore, the ethylene linker (–CH₂CH₂–) provides conformational flexibility, potentially allowing the molecule to adopt optimal binding poses within enzymatic pockets inaccessible to rigid analogues. Studies on structurally related quinazolinamines indicate that such alkoxyalkyl chains can reduce plasma protein binding compared to lipophilic aryl groups, increasing the fraction of free, pharmacologically active compound [4] [5].
Comparative analysis reveals distinct advantages of the dimethoxyethyl group over traditional N-aryl substitutions in quinazolin-4-amines. While N-aryl derivatives (e.g., gefitinib analogues) rely on π-π stacking with hydrophobic enzyme pockets, they often suffer from poor aqueous solubility and high metabolic clearance. The dimethoxyethyl group circumvents these issues through:
Table 2: Comparative Properties of Quinazolin-4-amine Derivatives
Substituent Type | Representative Compound | Aqueous Solubility (μg/mL) | log P (Predicted) | Key Binding Interactions |
---|---|---|---|---|
N-Aryl | Gefitinib analogues | <5 (pH 7.4) | 3.5-4.5 | π-π stacking, Hydrophobic |
Simple Alkyl | N-Ethyl derivatives | 10-50 | 2.0-2.8 | Van der Waals |
Dimethoxyethyl | Target Compound | >100 | 1.5-2.0 | H-bonding, Moderate Hydrophobic |
Synthetic routes to these derivatives diverge significantly at the amination step: N-arylquinazolines typically require Buchwald-Hartwig coupling with aryl halides/amines under palladium catalysis, whereas N-(2,2-dimethoxyethyl)quinazolin-4-amine is efficiently synthesized via nucleophilic substitution of 4-chloroquinazoline with 2,2-dimethoxyethylamine under milder conditions without expensive catalysts [5].
The discovery and optimization of quinazoline-based therapeutics increasingly employ fragment-based combinatorial screening, a strategy particularly effective for generating diverse libraries targeting multiple biological targets simultaneously. This approach involves assembling biologically active fragments onto the quinazoline core through modular synthetic routes.
Although N-(2,2-dimethoxyethyl)quinazolin-4-amine itself lacks fused heterocycles, fragment-based strategies often incorporate imidazole-linked heterocycles at strategic positions to modulate target affinity and selectivity. This tactic is exemplified in dual-target inhibitor development, where researchers systematically combine fragments known to bind distinct targets. For instance, the quinazoline core can serve as the PARP1-binding fragment, while an imidazole-containing side chain provides BRD4 affinity. The dimethoxyethyl fragment in our target compound could serve as a solubility-enhancing module in such combinatorial approaches. Successful fragment linking requires careful optimization of spacer length and conformational flexibility to avoid entropic penalties upon target binding. Computational docking studies often guide the optimal attachment point (C2, N3, or C6/C7 of quinazoline) and linker chemistry (alkyl, piperazine, or amide) for heterocycle integration [2] [4].
Transitioning from milligram-scale discovery chemistry to kilogram-scale production of quinazoline derivatives demands rigorous optimization of synthetic parameters. Key considerations for N-(2,2-dimethoxyethyl)quinazolin-4-amine include:
Sustainable synthesis of quinazoline derivatives addresses environmental concerns while improving process economics. N-(2,2-dimethoxyethyl)quinazolin-4-amine synthesis benefits significantly from green chemistry principles.
Innovative methodologies minimize ecological impact:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7